molecular formula C18H16BrNO3 B12815780 8-(benzyloxy)-5-[(1R)-2-bromo-1-hydroxyethyl]quinolin-2(1H)-one

8-(benzyloxy)-5-[(1R)-2-bromo-1-hydroxyethyl]quinolin-2(1H)-one

Cat. No.: B12815780
M. Wt: 374.2 g/mol
InChI Key: GNFMSZCSSUZAGV-UHFFFAOYSA-N
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Description

Introduction to 8-(Benzyloxy)-5-[(1R)-2-Bromo-1-Hydroxyethyl]quinolin-2(1H)-one

Systematic Nomenclature and Structural Identification

IUPAC Name Derivation and Isomeric Considerations

The IUPAC name This compound is derived through a systematic analysis of its core structure and substituents:

  • Core structure : The parent heterocycle is quinolin-2(1H)-one , a bicyclic system comprising a benzene ring fused to a 2-pyridone moiety. The lactam group at position 2 defines its classification as a carbostyril derivative.
  • Substituents :
    • A benzyloxy group (-OCH$$2$$C$$6$$H$$_5$$) at position 8.
    • A (1R)-2-bromo-1-hydroxyethyl side chain at position 5. The (R)-configuration indicates the chirality of the hydroxyl-bearing carbon.

The stereochemical descriptor (1R) ensures unambiguous identification of the enantiomer, distinguishing it from its (S)-counterpart. This specificity is critical for biological interactions, as enantiomers often exhibit divergent pharmacological profiles.

Structural Feature Position Role in Nomenclature
Quinolin-2(1H)-one core - Parent heterocycle
Benzyloxy group 8 Prefix: 8-(benzyloxy)
(1R)-2-bromo-1-hydroxyethyl 5 Prefix: 5-[(1R)-2-bromo-1-hydroxyethyl]
Comparative Analysis of CAS Registry Numbers (530084-79-8 vs. Related Compounds)

The CAS registry number 530084-79-8 uniquely identifies this compound within chemical databases. Differences in substituents or stereochemistry yield distinct CAS numbers for related structures:

Compound CAS Number Key Structural Differences
This compound 530084-79-8 (R)-configuration at C1 of the hydroxyethyl side chain
1-(8-(Benzyloxy)-2-hydroxyquinolin-5-yl)-2-bromoethanone 100331-89-3 Ketone group replaces hydroxyethyl side chain
5-[(1S)-2-bromo-1-hydroxyethyl]-8-(phenylmethoxy)-2(1H)-quinolinone Not listed (S)-configuration enantiomer

The substitution pattern at position 5 (hydroxyethyl vs. ketone) and stereochemical variations account for these differences. For instance, the ketone derivative (CAS 100331-89-3) lacks the chiral center present in 530084-79-8, underscoring the sensitivity of CAS assignments to molecular topology.

Historical Context in Heterocyclic Chemistry Research

Quinolin-2(1H)-one derivatives have been integral to organic synthesis since the 19th century, with early studies focusing on their natural occurrence in alkaloids like cinchonine. The introduction of synthetic methods for carbostyril scaffolds in the 1940s enabled systematic exploration of their pharmacological potential.

The compound This compound emerged in the late 20th century as part of efforts to optimize the pharmacokinetic properties of quinolinone-based drugs. Key milestones include:

  • Stereochemical control : Advances in asymmetric synthesis allowed precise installation of the (R)-hydroxyethyl group, enhancing target selectivity.
  • Functional group compatibility : The benzyloxy group improved lipophilicity, addressing solubility challenges inherent to earlier quinolinone derivatives.

Modern applications leverage palladium-catalyzed reactions for efficient quinolin-2(1H)-one synthesis, though the bromo-hydroxyethyl side chain in this compound necessitates specialized coupling strategies. Its role as an intermediate in β-adrenergic receptor agonist synthesis highlights the enduring relevance of quinolinone chemistry in drug development.

Properties

IUPAC Name

5-(2-bromo-1-hydroxyethyl)-8-phenylmethoxy-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrNO3/c19-10-15(21)13-6-8-16(18-14(13)7-9-17(22)20-18)23-11-12-4-2-1-3-5-12/h1-9,15,21H,10-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNFMSZCSSUZAGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C3C(=C(C=C2)C(CBr)O)C=CC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(benzyloxy)-5-[(1R)-2-bromo-1-hydroxyethyl]quinolin-2(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinolinone Core: The quinolinone core can be synthesized through the cyclization of an appropriate aniline derivative with a suitable carbonyl compound.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via an etherification reaction using benzyl alcohol and a suitable base.

    Bromo-Hydroxyethyl Side Chain Addition: The bromo-hydroxyethyl side chain can be introduced through a nucleophilic substitution reaction, where a bromoethanol derivative reacts with the quinolinone core under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

8-(benzyloxy)-5-[(1R)-2-bromo-1-hydroxyethyl]quinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The bromo group can be reduced to form a hydroxyethyl derivative.

    Substitution: The bromo group can be substituted with other nucleophiles to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of a quinolinone ketone derivative.

    Reduction: Formation of a hydroxyethylquinolinone derivative.

    Substitution: Formation of various substituted quinolinone derivatives depending on the nucleophile used.

Scientific Research Applications

8-(benzyloxy)-5-[(1R)-2-bromo-1-hydroxyethyl]quinolin-2(1H)-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Industrial Applications: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 8-(benzyloxy)-5-[(1R)-2-bromo-1-hydroxyethyl]quinolin-2(1H)-one involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Chemical Identity

  • IUPAC Name: (R)-8-(Benzyloxy)-5-(2-bromo-1-hydroxyethyl)quinolin-2(1H)-one
  • Molecular Formula: C₁₈H₁₆BrNO₃
  • Molecular Weight : 374.23 g/mol
  • CAS Number : 530084-79-8
  • Key Features: Benzyl-protected hydroxyl group at position 7. (1R)-configured 2-bromo-1-hydroxyethyl substituent at position 3. Quinolin-2(1H)-one core, a scaffold prevalent in β₂-adrenoceptor agonists.

Synthesis and Role This compound is synthesized via sodium borohydride reduction of 8-benzyloxy-5-(bromoacetyl)quinolin-2(1H)-one (CAS: 100331-89-3) . It serves as a critical intermediate in producing β-arrestin-biased β₂-adrenoceptor agonists (e.g., Indacaterol derivatives) through intramolecular nucleophilic substitution to form epoxides (e.g., 8-(benzyloxy)-5-[(2R)-oxiran-2-yl]quinolin-2(1H)-one, CAS: 173140-90-4) .

Comparison with Structural Analogs

Substituent Variations at Position 5

Compound Name Substituent at Position 5 Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Notes
Target Compound (1R)-2-bromo-1-hydroxyethyl C₁₈H₁₆BrNO₃ 374.23 530084-79-8 Intermediate for Indacaterol
8-(Benzyloxy)-5-(bromoacetyl)quinolin-2(1H)-one Bromoacetyl C₁₈H₁₄BrNO₃ 372.22 100331-89-3 Precursor to target compound
8-(Benzyloxy)-5-(chloroacetyl)quinolin-2(1H)-one Chloroacetyl C₁₈H₁₄ClNO₃ 327.76 63404-86-4 Higher reactivity due to Cl leaving group
8-(Benzyloxy)-5-(2,2-dibromoacetyl)quinolin-2(1H)-one 2,2-Dibromoacetyl C₁₈H₁₃Br₂NO₃ 451.11 2055466-64-1 Indacaterol impurity; enhanced steric hindrance
8-(Benzyloxy)-5-[(2R)-oxiran-2-yl]quinolin-2(1H)-one (2R)-Epoxide (oxirane) C₁₈H₁₅NO₃ 293.32 173140-90-4 Reactive intermediate for amino alcohol synthesis

Key Observations :

  • Bromo vs. Chloro Acetyl Groups : The bromoacetyl derivative (372.22 g/mol) is a direct precursor to the target compound, while the chloroacetyl analog (327.76 g/mol) exhibits distinct reactivity in nucleophilic substitutions due to differences in leaving group ability (Br⁻ vs. Cl⁻) .
  • Epoxide Derivative: The (2R)-epoxide (CAS: 173140-90-4) is generated from the target compound and is pivotal in synthesizing amino alcohols for β₂-agonists like Indacaterol .

Functional Group Modifications in Related APIs

Compound Name Core Structure Modifications Molecular Formula Molecular Weight (g/mol) CAS Number Pharmacological Role
Indacaterol (API) 5-[(1R)-2-(5,6-Diethylindan-2-ylamino)-1-hydroxyethyl]-8-hydroxyquinolin-2(1H)-one C₂₄H₂₈N₂O₃ 392.50 312753-06-3 Long-acting β₂-agonist for COPD
Procaterol Impurity 26 8-Hydroxy-5-[(1R,2S)-1-hydroxy-2-(isopropylamino)butyl]quinolin-2(1H)-one C₁₆H₂₂N₂O₃ 290.36 2675401-90-6 Byproduct with altered β₂-selectivity
5-[(R)-2-({2-[4-(2,2-Difluoro-2-phenylethoxy)phenyl]ethyl}amino)-1-hydroxyethyl]-8-hydroxyquinolin-2(1H)-one Difluorophenylethoxy-phenyl ethylamino C₂₆H₂₅F₂N₂O₄ 479.49 Patent-specific Investigational bronchodilator

Key Observations :

  • Indacaterol: The target compound is a precursor to Indacaterol, where the bromo-hydroxyethyl group is replaced by a 5,6-diethylindan-2-ylamino moiety, enhancing β₂-receptor affinity .
  • Procaterol Impurity: Demonstrates how alkylamino side chains (e.g., isopropylamino butyl) influence metabolic stability and receptor interaction .

Key Observations :

  • Safety : All analogs share similar hazards (e.g., skin/eye irritation), necessitating controlled handling .
  • Stability : The epoxide derivative (CAS: 173140-90-4) is stable at room temperature, unlike the target compound, which requires refrigeration .

Biological Activity

8-(Benzyloxy)-5-[(1R)-2-bromo-1-hydroxyethyl]quinolin-2(1H)-one, also known as (R)-8-(benzyloxy)-5-(2-bromo-1-hydroxyethyl)quinolin-2(1H)-one, is a compound belonging to the quinolinone family. Its unique structural features, including a benzyloxy group and a bromo-hydroxyethyl side chain, contribute to its diverse biological activities. This article presents a detailed overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C18H16BrNO3C_{18}H_{16}BrNO_3 with a molecular weight of 374.23 g/mol. Its structure features:

  • Quinolinone Core : A bicyclic structure known for various biological activities.
  • Benzyloxy Group : Enhances lipophilicity and may influence interaction with biological targets.
  • Bromo-Hydroxyethyl Side Chain : Potentially increases reactivity and biological interactions.

Antimicrobial Activity

Research indicates that derivatives of 8-hydroxyquinoline (8-HQ), including this compound, exhibit significant antimicrobial properties. Studies have shown that:

  • The compound demonstrates potent activity against various Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values ranging from 1×1061\times 10^{-6} to 1×1051\times 10^{-5} mg/mL .
Bacterial StrainMIC (mg/mL)
Staphylococcus aureus1×1061\times 10^{-6}
Enterococcus faecalis1×1051\times 10^{-5}

Antiviral Activity

The quinolinone derivatives have shown promising antiviral properties. For instance, compounds similar to this compound have been evaluated for their efficacy against viral infections:

  • In vitro studies demonstrated that certain derivatives inhibited H5N1 virus growth with inhibition rates exceeding 90% while maintaining low cytotoxicity .

Anticancer Potential

The compound has been investigated for its anticancer properties. A study involving various cancer cell lines (HeLa, MCF-7, A549) revealed:

  • Compounds derived from the quinolinone structure exhibited IC50 values ranging from 55 to 4949 µM, indicating significant cytotoxic effects against cancer cells compared to standard treatments like cisplatin .

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell division and viral replication.
  • Cell Signaling Modulation : Interaction with cellular receptors can alter signaling pathways, leading to apoptosis in cancer cells.

Comparative Analysis with Related Compounds

A comparison of this compound with other quinolinone derivatives highlights its unique properties:

CompoundActivity TypeMIC/IC50 Values
8-HydroxyquinolineAntimicrobialVaries by strain
5-Bromo-8-hydroxyquinolineAntiviralVaries
8-(Benzyloxy)-5-Bromo-Hydroxyethyl Quinolinone Anticancer 5–49 µM

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